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Compound of Interest

Compound Name: AN-12-H5 intermediate-3

Cat. No.: B15552683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and

mechanism for AN-12-H5 intermediate-3, a key building block in the preparation of the FDA-

approved drug Glasdegib. This document details the chemical transformations, reaction

mechanisms, experimental protocols, and quantitative data associated with the synthesis of

this critical intermediate.

Introduction
AN-12-H5 intermediate-3 is chemically identified as (2R,4R)-1-tert-butyl 2-methyl 4-

aminopiperidine-1,2-dicarboxylate. It is a chiral piperidine derivative whose stereochemistry is

crucial for the biological activity of the final drug product, Glasdegib, a potent inhibitor of the

Smoothened (SMO) receptor in the Hedgehog signaling pathway. The synthesis of this

intermediate is a critical step that establishes the required stereochemistry at the C4 position of

the piperidine ring.

The nomenclature "AN-12-H5 intermediate-3" follows a logical progression from its

precursors:

AN-12-H5 intermediate-1: (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-

dicarboxylate

AN-12-H5 intermediate-2: (S)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-carboxylate
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This guide will focus on the primary synthetic routes to obtain AN-12-H5 intermediate-3 from

these precursors.

Synthesis Pathways and Mechanisms
There are two primary, stereoselective routes for the synthesis of AN-12-H5 intermediate-3:

Mitsunobu Reaction from AN-12-H5 Intermediate-1: This pathway involves the conversion of

the hydroxyl group of the cis-isomer, (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-

dicarboxylate, into an amino group with inversion of stereochemistry to yield the desired

trans-isomer.

Reductive Amination of AN-12-H5 Intermediate-2: This method utilizes the corresponding

ketone, (S)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-carboxylate, which is subjected to

reductive amination to introduce the amino group at the C4 position, yielding the

thermodynamically more stable trans-isomer.

Mitsunobu Reaction Pathway
The Mitsunobu reaction provides a reliable method for the stereoinversion of the C4 hydroxyl

group. The reaction proceeds via an SN2 mechanism, ensuring the desired (2R,4R)

stereochemistry.

Mechanism: The reaction is initiated by the formation of a phosphonium salt from

triphenylphosphine (PPh3) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD)

or diisopropyl azodicarboxylate (DIAD). The alcohol of AN-12-H5 intermediate-1 then acts as a

nucleophile, attacking the phosphonium salt to form an oxyphosphonium intermediate, which is

a good leaving group. A suitable nitrogen nucleophile, such as phthalimide, then displaces the

oxyphosphonium group in an SN2 fashion, leading to an inversion of configuration at the C4

carbon. The resulting phthalimide-protected intermediate is then deprotected, typically via

hydrazinolysis, to yield the free amine, AN-12-H5 intermediate-3.

Diagram of the Mitsunobu Reaction Pathway:

(2S,4S)-1-tert-butyl 2-methyl
4-hydroxypiperidine-1,2-dicarboxylate

(2R,4R)-1-tert-butyl 2-methyl
4-(1,3-dioxoisoindolin-2-yl)piperidine-1,2-dicarboxylate

1. PPh3, DIAD
2. Phthalimide (2R,4R)-1-tert-butyl 2-methyl

4-aminopiperidine-1,2-dicarboxylate
Hydrazine
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Mitsunobu reaction pathway for the synthesis of AN-12-H5 intermediate-3.

Reductive Amination Pathway
Reductive amination of the ketone, AN-12-H5 intermediate-2, is another efficient method to

produce AN-12-H5 intermediate-3. This reaction typically proceeds in a one-pot fashion.

Mechanism: The ketone first reacts with an ammonia source, such as ammonium acetate or

ammonia itself, to form an imine or enamine intermediate in situ. This intermediate is then

reduced by a suitable reducing agent, commonly sodium cyanoborohydride (NaBH3CN) or

sodium triacetoxyborohydride (NaBH(OAc)3), to yield the amine. The stereoselectivity of the

reduction is controlled by the steric hindrance of the substituents on the piperidine ring,

favoring the formation of the trans-product where the incoming hydride attacks from the less

hindered face.

Diagram of the Reductive Amination Pathway:

(S)-1-tert-butyl 2-methyl
4-oxopiperidine-1,2-carboxylate Imine/Enamine IntermediateNH4OAc or NH3 (2R,4R)-1-tert-butyl 2-methyl

4-aminopiperidine-1,2-dicarboxylate

NaBH3CN or
NaBH(OAc)3

Click to download full resolution via product page

Reductive amination pathway for the synthesis of AN-12-H5 intermediate-3.

Quantitative Data
The following table summarizes typical quantitative data for the synthesis of AN-12-H5
intermediate-3.
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Parameter Mitsunobu Reaction Reductive Amination

Starting Material AN-12-H5 intermediate-1 AN-12-H5 intermediate-2

Typical Yield 70-85% (over 2 steps) 80-95%

Purity (by HPLC) >98% >98%

Key Reagents
PPh3, DIAD, Phthalimide,

Hydrazine
NH4OAc, NaBH3CN

Stereoselectivity High (inversion) High (trans-isomer favored)

Experimental Protocols
Protocol 1: Synthesis of AN-12-H5 intermediate-3 via
Mitsunobu Reaction
Step 1: Synthesis of (2R,4R)-1-tert-butyl 2-methyl 4-(1,3-dioxoisoindolin-2-yl)piperidine-1,2-

dicarboxylate

To a solution of (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (AN-12-

H5 intermediate-1) (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran

(THF) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq)

dropwise.

Stir the mixture at 0 °C for 30 minutes.

Add phthalimide (1.5 eq) to the reaction mixture and allow it to warm to room temperature.

Stir the reaction for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the

starting material.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl

acetate gradient) to afford the phthalimide-protected intermediate.
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Step 2: Deprotection to (2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate (AN-
12-H5 intermediate-3)

Dissolve the phthalimide-protected intermediate (1.0 eq) in ethanol.

Add hydrazine monohydrate (4.0-5.0 eq) to the solution.

Heat the reaction mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will

form.

Cool the mixture to room temperature and filter off the precipitate.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with

water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield AN-12-
H5 intermediate-3.

Protocol 2: Synthesis of AN-12-H5 intermediate-3 via
Reductive Amination

To a solution of (S)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-carboxylate (AN-12-H5

intermediate-2) (1.0 eq) in methanol, add ammonium acetate (10 eq).

Stir the mixture at room temperature for 1-2 hours.

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC

or LC-MS.

Upon completion, quench the reaction by the slow addition of 1M HCl until the solution is

acidic (pH ~2).

Stir for 30 minutes, then basify with 1M NaOH to pH ~10.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to give the crude product.

Purify by column chromatography if necessary to yield pure AN-12-H5 intermediate-3.

Conclusion
The synthesis of AN-12-H5 intermediate-3 is a pivotal step in the manufacturing of Glasdegib.

Both the Mitsunobu reaction and reductive amination pathways offer efficient and

stereoselective methods to obtain this key intermediate. The choice of route may depend on

factors such as the availability of starting materials, scalability, and reagent costs. The detailed

protocols and data presented in this guide provide a solid foundation for researchers and drug

development professionals working on the synthesis of Glasdegib and related compounds.

To cite this document: BenchChem. [Synthesis Pathway and Mechanism of AN-12-H5
Intermediate-3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15552683#an-12-h5-intermediate-3-synthesis-
pathway-and-mechanism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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